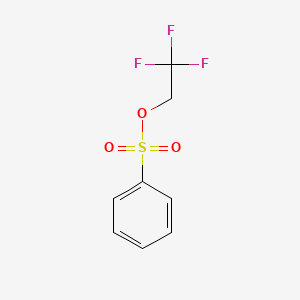
2,2,2-Trifluoroethylbenzenesulfonate, 99%
Descripción general
Descripción
2,2,2-Trifluoroethylbenzenesulfonate, commonly known as TFBS, is a trifluoroethyl ester of benzenesulfonic acid. It is a white, crystalline powder with a molecular weight of 218.17 g/mol and a melting point of 166-168°C. TFBS is used in a variety of applications in the scientific research field, including as a reagent for organic synthesis, as a catalyst in the synthesis of polymers, and as an additive in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
Mecanismo De Acción
TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450. It is thought to act by binding to the active site of the enzyme, preventing it from catalyzing its reaction. In addition, TFBS has been shown to modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator.
Biochemical and Physiological Effects
TFBS has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that TFBS can modulate the expression of certain genes, suggesting that it may act as a transcriptional regulator. In addition, TFBS has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase, cyclooxygenase, and cytochrome P450.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using TFBS in laboratory experiments is its high reactivity and low toxicity. In addition, it is relatively inexpensive and easy to obtain. However, TFBS is not suitable for use in all experiments, as its reactivity can lead to the formation of undesired side products.
Direcciones Futuras
There are a number of potential future directions for the use of TFBS in scientific research. These include further investigations into its potential as a transcriptional regulator, as well as its potential as an inhibitor of certain enzymes. In addition, TFBS could be explored as a potential therapeutic agent, as its biochemical and physiological effects have yet to be fully elucidated. Finally, further research could be conducted into the synthesis of TFBS and its potential applications in organic synthesis and analytical chemistry.
Aplicaciones Científicas De Investigación
TFBS is widely used as a reagent in organic synthesis, due to its high reactivity and low toxicity. It is also used as a catalyst in the synthesis of polymers, as well as in analytical chemistry. In addition, TFBS has been studied for its potential biochemical and physiological effects, including as an inhibitor of certain enzymes and in the regulation of gene expression.
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl benzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c9-8(10,11)6-14-15(12,13)7-4-2-1-3-5-7/h1-5H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABRHGSTXPVUNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304593 | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl benzenesulfonate | |
CAS RN |
339-48-0 | |
| Record name | NSC166422 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2,2-trifluoroethyl benzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

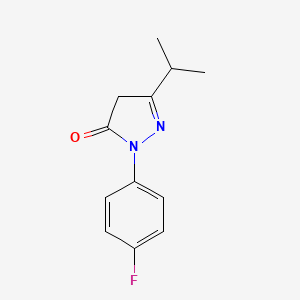



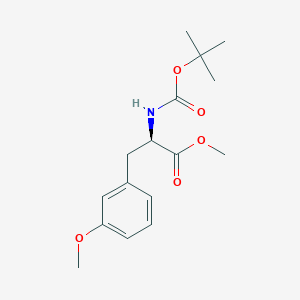
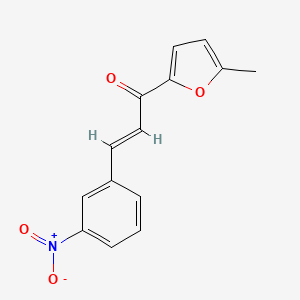




![N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4](/img/structure/B6353629.png)
![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)
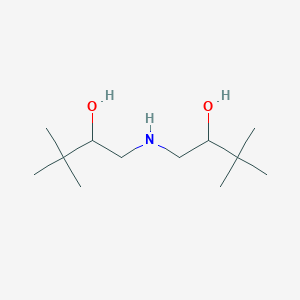
![4-Fluoro-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353646.png)